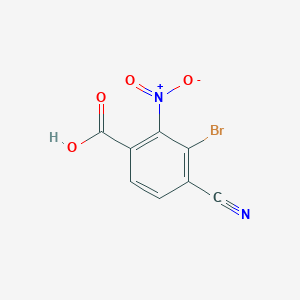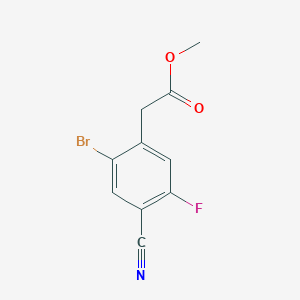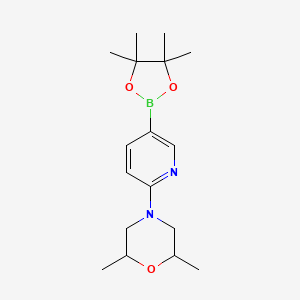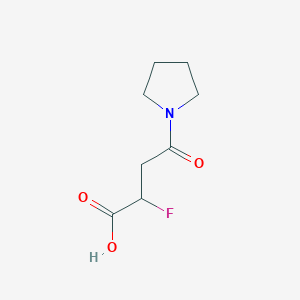
2-氟-4-氧代-4-(吡咯烷-1-基)丁酸
描述
2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid is a fluorinated organic compound characterized by the presence of a fluoro group, a pyrrolidinyl ring, and a carboxylic acid functional group
科学研究应用
2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used to study enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The exact target would depend on the specific biological context and the presence of other functional groups in the molecule.
Pharmacokinetics
The pharmacokinetic properties of the compound would depend on various factors, including its chemical structure, solubility, stability, and the route of administration. The compound contains a fluorine atom, which could potentially enhance its metabolic stability .
生化分析
Biochemical Properties
2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. This compound interacts with enzymes such as sodium channel blockers, which are crucial in regulating ion flow in cells . The interaction between 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid and these enzymes involves binding to specific sites, leading to inhibition or modulation of enzyme activity. Additionally, this compound may interact with other biomolecules, including proteins and receptors, influencing their function and stability.
Cellular Effects
The effects of 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect sodium channel activity, which in turn impacts cellular excitability and signal transduction . Furthermore, 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid may alter gene expression patterns by interacting with transcription factors or other regulatory proteins, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid exerts its effects through specific binding interactions with biomolecules. This compound can bind to enzyme active sites, leading to inhibition or activation of enzymatic activity. For example, its interaction with sodium channel blockers results in the modulation of ion flow across cell membranes . Additionally, 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid may influence gene expression by binding to DNA or interacting with transcriptional machinery, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid remains stable under specific conditions, but its degradation products may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular behavior, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and regulation of cellular processes. At high doses, 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid can induce toxic or adverse effects, including disruption of cellular homeostasis and induction of apoptosis . Threshold effects have been observed, where specific concentrations of the compound lead to significant changes in biological activity.
Metabolic Pathways
2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound may undergo metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites with distinct biological activities . The involvement of 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid in these pathways can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . The interaction with transporters and binding proteins influences its localization and concentration within different tissues, affecting its biological activity and therapeutic potential.
Subcellular Localization
2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid exhibits distinct subcellular localization patterns, which are crucial for its activity and function. This compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . The subcellular localization of 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid can influence its interactions with biomolecules and its overall biological effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid typically involves the following steps:
Fluorination: The starting material, 4-oxo-4-(pyrrolidin-1-yl)butanoic acid, undergoes fluorination using reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST).
Purification: The fluorinated product is purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The fluorine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The pyrrolidinyl ring can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Esters and Amides: Resulting from the oxidation of the carboxylic acid group.
Hydrogenated Derivatives: Resulting from the reduction of the fluorine atom.
Substituted Pyrrolidinyl Derivatives: Resulting from substitution reactions.
相似化合物的比较
4-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid: Similar structure but without the fluorine atom.
2-Fluoro-4-oxo-4-(piperidin-1-yl)butanoic acid: Similar structure but with a piperidinyl ring instead of pyrrolidinyl.
Uniqueness: 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the importance and potential applications of 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-fluoro-4-oxo-4-pyrrolidin-1-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FNO3/c9-6(8(12)13)5-7(11)10-3-1-2-4-10/h6H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPJENJZUKKUMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


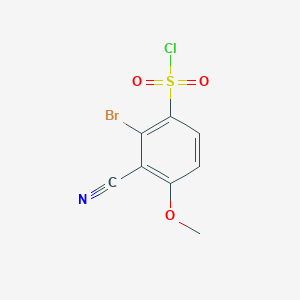
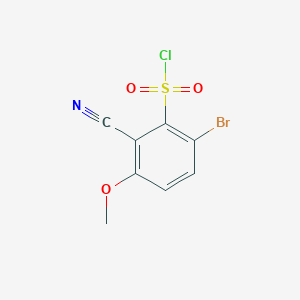
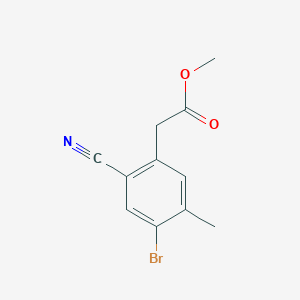
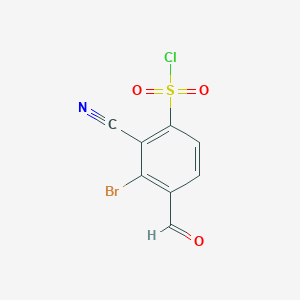
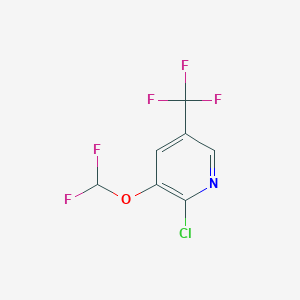
![trans-2-{[(Furan-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484806.png)
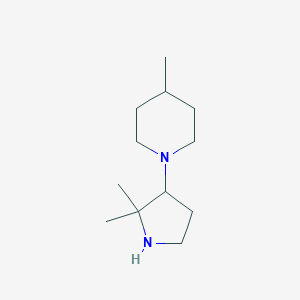
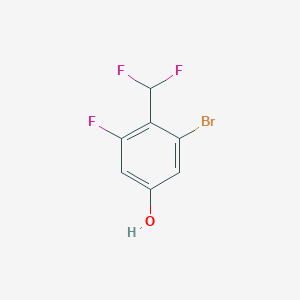
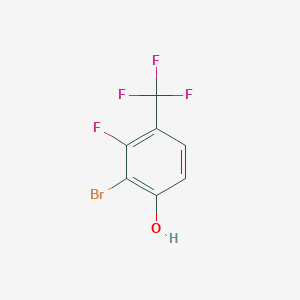
![trans-2-{[(2-Chlorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484813.png)
![trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol](/img/structure/B1484814.png)
